Cas no 1211505-36-0 (2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro-)

2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- 化学的及び物理的性質
名前と識別子
-
- ETHYL(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLMETHYL)AMINE
- ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine
- 2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro-
-
- インチ: 1S/C10H16N2S/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h11H,2-7H2,1H3
- InChIKey: PIKPFMFBNNFFQG-UHFFFAOYSA-N
- SMILES: S1C(CNCC)=NC2=C1CCCC2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 163
- トポロジー分子極性表面積: 53.2
- XLogP3: 1.8
2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698019-0.05g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-698019-2.5g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-698019-0.1g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 0.1g |
$640.0 | 2023-05-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068655-1g |
Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine |
1211505-36-0 | 95% | 1g |
¥3220.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068655-5g |
Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine |
1211505-36-0 | 95% | 5g |
¥9352.0 | 2023-04-05 | |
Enamine | EN300-698019-10.0g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-698019-1.0g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-698019-5.0g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-698019-0.5g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-698019-0.25g |
ethyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |
1211505-36-0 | 0.25g |
$670.0 | 2023-05-23 |
2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- 関連文献
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro-に関する追加情報
Recent Advances in the Study of 2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- (CAS: 1211505-36-0)
The compound 2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- (CAS: 1211505-36-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiazole core and tetrahydro substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 1211505-36-0. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity. The researchers utilized a novel catalytic system to achieve the desired stereochemistry, which is critical for the compound's biological activity. This advancement is expected to facilitate further preclinical and clinical studies.
Pharmacologically, 2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- has been investigated for its role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that it exhibits high affinity for specific serotonin and dopamine receptors, making it a potential candidate for treating neurological disorders such as depression and Parkinson's disease. However, further studies are needed to elucidate its exact mechanism of action and to assess its safety profile.
In addition to its neurological applications, recent research has explored its anti-inflammatory and anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1211505-36-0 exhibited significant inhibitory effects on pro-inflammatory cytokines and cancer cell proliferation. These findings open new avenues for the development of multi-targeted therapies.
Despite these promising results, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Researchers are also investigating potential off-target effects to ensure its suitability for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues.
In conclusion, 2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro- (CAS: 1211505-36-0) represents a versatile scaffold with broad therapeutic potential. Continued research and development efforts are essential to fully unlock its clinical applications and to overcome existing limitations. This compound exemplifies the intersection of chemical innovation and biological discovery in modern drug development.
1211505-36-0 (2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro-) Related Products
- 21343-40-8(Ercalcidiol)
- 1700273-37-5(2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide)
- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)
- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)
- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 922-15-6(methyl 2-(chloromethyl)prop-2-enoate)
- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)




